molecular formula C9H12Cl3N3OZn B106844 4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride CAS No. 15631-71-7

4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride

Cat. No. B106844
CAS RN: 15631-71-7
M. Wt: 349.9 g/mol
InChI Key: PEWISOHEOXKHCY-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride is a chemical compound that is commonly used in scientific research applications. It is a diazonium salt that is used as a reagent for the synthesis of a wide range of organic compounds.

Mechanism Of Action

The mechanism of action of 4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride is based on its ability to act as a diazonium salt. It reacts with a wide range of nucleophiles, such as amines, phenols, and thiols, to form azo compounds. This reaction is often used in the synthesis of dyes and pigments.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride. However, it is known to be toxic and can cause skin and eye irritation. It should be handled with care and used only in a well-ventilated area.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride in lab experiments is its versatility. It can be used in a wide range of organic synthesis reactions and is a useful reagent for the preparation of azo compounds. However, it is important to note that it is a toxic compound and should be handled with care.

Future Directions

There are several future directions for research on 4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride. One potential area for research is the development of new methods for the synthesis of this compound. Another area of research could be the investigation of its potential as a reagent for the preparation of new types of azo dyes and pigments. Additionally, further research could be done to explore the potential toxicological effects of this compound and to develop methods for its safe handling and disposal.
Conclusion
In conclusion, 4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride is a versatile compound that is commonly used in scientific research applications. Its mechanism of action is based on its ability to act as a diazonium salt, and it is used in the synthesis of a wide range of organic compounds. While it has several advantages for lab experiments, it is important to handle it with care due to its toxic nature. There are several future directions for research on this compound, including the development of new synthesis methods and the investigation of its potential as a reagent for the preparation of new types of azo dyes and pigments.

Synthesis Methods

The synthesis of 4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride can be achieved by diazotizing 4-(2-hydroxyethyl(methyl)amino)aniline with sodium nitrite in hydrochloric acid and then adding zinc chloride. The resulting compound is a yellowish-orange powder that is soluble in water.

Scientific Research Applications

4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride is commonly used as a reagent in organic synthesis, especially in the synthesis of azo dyes and pigments. It is also used in the preparation of aryl diazonium salts, which are important intermediates in organic synthesis.

properties

CAS RN

15631-71-7

Product Name

4-(2-Hydroxyethyl(methyl)amino)benzenediazonium zinc chloride

Molecular Formula

C9H12Cl3N3OZn

Molecular Weight

349.9 g/mol

IUPAC Name

zinc;4-[2-hydroxyethyl(methyl)amino]benzenediazonium;trichloride

InChI

InChI=1S/C9H12N3O.3ClH.Zn/c1-12(6-7-13)9-4-2-8(11-10)3-5-9;;;;/h2-5,13H,6-7H2,1H3;3*1H;/q+1;;;;+2/p-3

InChI Key

PEWISOHEOXKHCY-UHFFFAOYSA-K

SMILES

CN(CCO)C1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2]

Canonical SMILES

CN(CCO)C1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2]

Other CAS RN

24858-54-6
15631-71-7

synonyms

4-[(2-hydroxyethyl)methylamino]benzenediazonium trichlorozincate

Origin of Product

United States

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